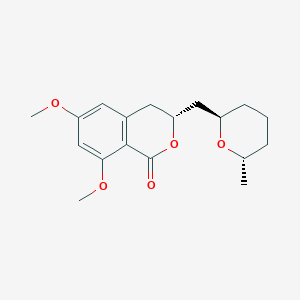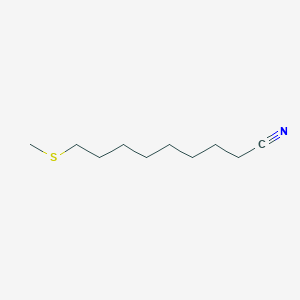
9-(Methylthio)nonanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylsulfanylnonanenitrile: is an organic compound characterized by the presence of a nitrile group (-C≡N) and a methylsulfanyl group (-SCH₃) attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylsulfanylnonanenitrile typically involves the following steps:
Starting Material: The synthesis begins with nonane, a straight-chain alkane.
Introduction of the Nitrile Group: The nitrile group can be introduced through a halogenation reaction followed by nucleophilic substitution. For example, nonane can be brominated to form 9-bromononane, which is then reacted with sodium cyanide (NaCN) to yield 9-nonanitrile.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. 9-nonanitrile can be reacted with methylthiolate (CH₃S⁻) to form 9-Methylsulfanylnonanenitrile.
Industrial Production Methods: Industrial production of 9-Methylsulfanylnonanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Methylsulfanylnonanenitrile can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) for reduction of the nitrile group.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution to introduce the nitrile group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 9-Methylsulfanylnonanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Methylsulfanylnonanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
9-Methylsulfanylhexanenitrile: Similar structure but with a shorter carbon chain.
9-Methylsulfanyldecanitrile: Similar structure but with a longer carbon chain.
9-Methylsulfanyloctanenitrile: Similar structure but with a different carbon chain length.
Uniqueness:
Chain Length: The specific chain length of 9-Methylsulfanylnonanenitrile provides unique chemical properties compared to its shorter or longer analogs.
Reactivity: The presence of both the nitrile and methylsulfanyl groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
58214-94-1 |
|---|---|
Molekularformel |
C10H19NS |
Molekulargewicht |
185.33 g/mol |
IUPAC-Name |
9-methylsulfanylnonanenitrile |
InChI |
InChI=1S/C10H19NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-8,10H2,1H3 |
InChI-Schlüssel |
KQKRRHTVZQEXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




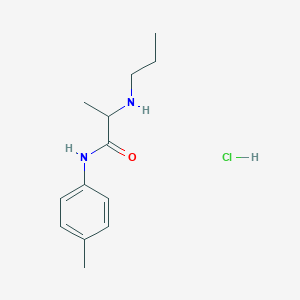


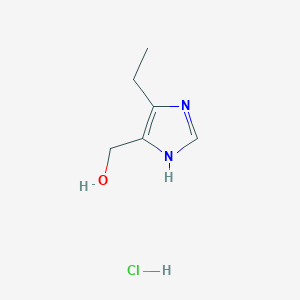
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
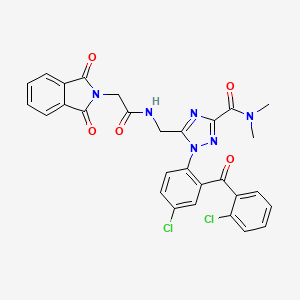



![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

